molecular formula C8H11N5 B3285573 3-Propyladenine CAS No. 80681-19-2

3-Propyladenine

Cat. No.: B3285573
CAS No.: 80681-19-2
M. Wt: 177.21 g/mol
InChI Key: RJTPPDZLCNFTDD-UHFFFAOYSA-N
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Description

3-Propyladenine is an organic compound with the molecular formula C8H11N5 It is a derivative of adenine, where a propyl group is attached to the third carbon of the adenine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Propyladenine can be synthesized through a multi-step reaction starting from adenine and 1-bromopropane. The reaction typically involves the use of sodium hydride as a base in dimethylformamide (DMF) solvent. The reaction conditions include heating the mixture at 30°C for 1 hour, followed by further reaction at room temperature for 16 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3-Propyladenine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of halogenated adenine derivatives.

Scientific Research Applications

3-Propyladenine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in DNA and RNA interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Propyladenine involves its interaction with nucleic acids. It can intercalate into DNA or RNA, disrupting normal cellular processes. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerase and RNA polymerase, and the pathways involved are those related to nucleic acid metabolism.

Comparison with Similar Compounds

    3-Methyladenine: Similar structure with a methyl group instead of a propyl group.

    3-Ethyladenine: Similar structure with an ethyl group instead of a propyl group.

    3-Isopropyladenine: Similar structure with an isopropyl group instead of a propyl group.

Uniqueness of 3-Propyladenine: this compound is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The longer alkyl chain compared to methyl or ethyl groups can result in different steric and electronic effects, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

3-propyl-7H-purin-6-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-3-13-5-12-7(9)6-8(13)11-4-10-6/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTPPDZLCNFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=N)C2=C1N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70230498
Record name 3-Propyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80681-19-2
Record name 3-Propyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080681192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Propyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70230498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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